2-Amino-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-nitrobenzoic acid and related compounds often involves nitration reactions and reduction processes. For instance, the synthesis of 3-aminobenzoic acid, a closely related compound, is achieved through nitration to form 3-nitrobenzoic acid, followed by reduction reactions involving iron and metal palladium catalytic reduction (Yin Qun). These processes highlight the versatility and reactivity of nitrobenzoic acids in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitrobenzoic acid is characterized by the presence of both amino and nitro functional groups attached to a benzoic acid core. This arrangement significantly influences its chemical behavior and interactions. For example, studies on molecular co-crystals involving nitrobenzoic acids demonstrate complex hydrogen-bonding patterns and polymorphism, indicating a rich landscape of structural diversity (D. Lynch et al.).
Chemical Reactions and Properties
2-Amino-3-nitrobenzoic acid participates in various chemical reactions, owing to its functional groups. The amino group can act as a nucleophile in substitution reactions, while the nitro group is prone to reduction to amines or participates in electrophilic aromatic substitution reactions. For instance, the transformation of nitrobenzoic acid derivatives through nucleophilic substitution highlights the reactivity of such compounds (F. Guerrera et al.).
Physical Properties Analysis
The physical properties of 2-Amino-3-nitrobenzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. Co-crystal studies provide insight into how intermolecular forces, like hydrogen bonding, affect these properties. The synthesis and structural analysis of co-crystals involving nitrobenzoic acid derivatives reveal how molecular interactions dictate the physical state and stability of these compounds (J. Wardell, E. Tiekink).
Scientific Research Applications
Synthesis Optimization : Zhang (2012) focused on optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids, contributing to the development of China's fine intermediates industry (Zhang, 2012).
Solid Support Strategy for Synthesis : Kilburn, Lau, and Jones (2000) presented a new solid support strategy for the synthesis of substituted 2-aminomethylbenzimidazoles using resin-bound 4-fluoro-3-nitrobenzoic acid and various amines (Kilburn, Lau, & Jones, 2000).
Microbial Metabolism : Durham (1958) showed that Pseudomonas fluorescens can use p-nitrobenzoic acid as a sole source of organic carbon and nitrogen for aerobic growth (Durham, 1958).
Crystal Structure Analysis : Mrozek and Głowiak (2004) studied the crystal structure of 5-amino-2-nitrobenzoic acid, revealing a monoclinic P21/c space group with a cyclic dimer and NH2 group forming a three-center hydrogen bond with oxygen atoms of the NO2 group (Mrozek & Głowiak, 2004).
Nucleophilic Substitution with Rearrangement : Guerrera, Salerno, Lamartina, and Spinelli (1995) demonstrated a novel aromatic nucleophilic substitution with rearrangement reaction leading to potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Enhancement in High-Performance Liquid Chromatography : Watanabe and Imai (1981) found that 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).
Shortened Synthesis with Radiochemical Yield : Kelly, Filer, and Wright (2011) developed a four-step method to produce [benzene-14C(U)]-2-amino-6-nitrobenzoic acid from [14C(U)]-benzene with a 32% radiochemical yield (Kelly, Filer, & Wright, 2011).
Molecular Co-Crystals : Lynch, Smith, Byriel, and Kennard (1994) studied the 1:1 molecular adduct of 3-nitrobenzoic acid with amitrole, showing hydrogen-bonded hetero-dimers forming a ribbon-chain polymer structure (Lynch, Smith, Byriel, & Kennard, 1994).
Safety And Hazards
Future Directions
2-Amino-3-nitrobenzoic acid is an important organic synthesis intermediate and is widely used in synthetic preparation medicine, agricultural chemicals, and types of functionality material . It is also a key intermediate of synthesizing benzimidazole class drug candesartan, Azilsartan, ABT-472PAPR inhibitor . Therefore, its future directions could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
2-amino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPIVRWTAGQTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277211 | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-nitrobenzoic acid | |
CAS RN |
606-18-8 | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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